molecular formula C16H23N3O5S B2496680 N1-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide CAS No. 872880-99-4

N1-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide

Cat. No.: B2496680
CAS No.: 872880-99-4
M. Wt: 369.44
InChI Key: OCNJUYFAODPYGS-UHFFFAOYSA-N
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Description

N1-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide is a complex organic compound that features a unique combination of functional groups, including a phenylsulfonyl group, an oxazinan ring, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide typically involves multiple steps, starting with the formation of the oxazinan ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The phenylsulfonyl group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides. The final step involves the formation of the oxalamide moiety through amide bond formation, which can be facilitated by coupling reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N1-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide can undergo various types of chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The oxalamide moiety can be reduced to form amine derivatives.

    Substitution: The oxazinan ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfonyl group can yield sulfone derivatives, while reduction of the oxalamide moiety can produce amine derivatives.

Scientific Research Applications

N1-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.

    Medicine: It may have therapeutic potential due to its ability to modulate biological pathways.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The oxazinan ring can enhance the compound’s stability and bioavailability, while the oxalamide moiety can facilitate binding to specific receptors.

Comparison with Similar Compounds

Similar Compounds

  • N1-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-ethyloxalamide
  • N1-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-butoxyoxalamide

Uniqueness

N1-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.

Properties

IUPAC Name

N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-propyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O5S/c1-2-9-17-15(20)16(21)18-12-14-19(10-6-11-24-14)25(22,23)13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNJUYFAODPYGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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